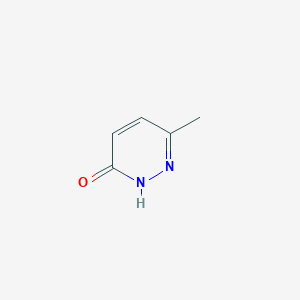
4,4'-Bipiridina hidratada
Descripción general
Descripción
4,4'-Dipyridyl hydrate (4,4'-DipH) is a small molecule that has been used in various scientific research applications. It is a versatile molecule that has been studied for its potential use in drug discovery, biochemistry, and physiology. 4,4'-DipH has a unique structure and properties which make it an attractive compound for research.
Aplicaciones Científicas De Investigación
Química de coordinación e ingeniería de cristales
La 4,4'-bipiridina hidratada sirve como un ligando versátil en la química de coordinación. Su capacidad de coordinarse con metales lleva a la formación de estructuras complejas con aplicaciones potenciales en catálisis y ciencia de materiales . Las formas del compuesto en estado sólido, incluidos los hidratos, son cruciales en la ingeniería de cristales, donde contribuyen a la estabilidad y solubilidad de las estructuras cristalinas .
Química supramolecular
En la química supramolecular, la this compound se utiliza como bloque de construcción para crear marcos orgánicos covalentes (COF) y marcos metal-orgánicos (MOF). Estos marcos tienen aplicaciones en almacenamiento de gas, procesos de separación y como catalizadores debido a su alta superficie y porosidad sintonizable .
Materiales electrocrómicos
Los derivados de la 4,4'-bipiridina, como los viologenos, exhiben propiedades electrocrómicas, cambiando de color al recibir una estimulación eléctrica. Esta propiedad se aprovecha en el desarrollo de ventanas inteligentes, pantallas y otros dispositivos que pueden alterar su transparencia o color en respuesta a una corriente eléctrica .
Detección ambiental
La capacidad de respuesta ambiental de los derivados de la 4,4'-bipiridina los hace adecuados para su uso en sensores que detectan cambios en el pH, la temperatura o la presencia de productos químicos específicos. Estos sensores se pueden aplicar en la vigilancia ambiental y el control de procesos industriales .
Farmacéuticos y administración de fármacos
Los polimorfos de la this compound pueden influir en la biodisponibilidad y la estabilidad de los productos farmacéuticos. Al modificar la forma de estado sólido, los científicos pueden optimizar los sistemas de administración de fármacos para mejorar la eficacia y la vida útil de los medicamentos .
Síntesis orgánica
Como ligando bidentado, la this compound se utiliza en la síntesis orgánica para facilitar diversas reacciones químicas. Su papel en las reacciones de acoplamiento cruzado es particularmente notable, ya que puede ayudar en la síntesis de moléculas orgánicas complejas .
Dispositivos fotorresponsivos
Las propiedades fotofísicas de la 4,4'-bipiridina la convierten en un candidato para su uso en dispositivos fotorresponsivos. Se puede incorporar en sistemas que requieren cambios inducidos por la luz, como en la recolección de energía solar o el almacenamiento de datos ópticos .
Polímeros de coordinación unidos por puentes de hidrógeno
La this compound se utiliza en la preparación de polímeros de coordinación unidos por puentes de hidrógeno. Estos polímeros tienen aplicaciones potenciales en el campo de la ciencia de materiales, particularmente en el desarrollo de nuevos materiales con propiedades mecánicas, ópticas o electrónicas únicas .
Mecanismo De Acción
Target of Action
4,4’-Bipyridine hydrate, also known as 4,4’-Dipyridyl hydrate, is primarily used as a coformer and ligand in coordination chemistry . The compound’s primary targets are metal ions, where it acts as a bidentate ligand, binding to the metal ions through its nitrogen atoms .
Mode of Action
The compound interacts with its targets (metal ions) by forming coordination bonds. The exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine . This interaction results in the formation of coordination polymers .
Biochemical Pathways
It’s known that the compound plays a role in the formation of hydrogen-bonded coordination polymers . These polymers can have various applications, including in the field of materials science.
Pharmacokinetics
Its solid-state properties such as stability, solubility, and dissolution rate can be optimized through single- or multi-component crystals and amorphous forms . These properties can potentially impact the compound’s bioavailability.
Result of Action
The primary result of the action of 4,4’-Bipyridine hydrate is the formation of coordination polymers . These polymers can exhibit different physicochemical properties and may coexist under some pressure and temperature conditions . The exact molecular and cellular effects of the compound’s action depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of 4,4’-Bipyridine hydrate can be influenced by environmental factors. For instance, the compound exhibits a fast transformation kinetics between anhydrate and hydrate forms, with the critical relative humidity being at 35% at room temperature . Furthermore, the compound’s crystallization behavior can vary depending on the environmental conditions .
Safety and Hazards
4,4’-Dipyridyl hydrate is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and wearing protective equipment .
Análisis Bioquímico
Biochemical Properties
4,4’-Dipyridyl hydrate plays a significant role in biochemical reactions. It acts as an organic linker, primarily used in the preparation of coordination polymers . The pyridyl groups in 4,4’-Dipyridyl hydrate can rotate along the carbon-carbon structure, which allows it to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biomolecules involved and the biochemical context.
Molecular Mechanism
At the molecular level, 4,4’-Dipyridyl hydrate exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Dosage Effects in Animal Models
The effects of 4,4’-Dipyridyl hydrate can vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, may be observed. Specific studies detailing the dosage effects of 4,4’-Dipyridyl hydrate in animal models are currently lacking .
Metabolic Pathways
4,4’-Dipyridyl hydrate may be involved in various metabolic pathways, interacting with enzymes or cofactors. It could also influence metabolic flux or metabolite levels. Detailed information on the metabolic pathways involving 4,4’-Dipyridyl hydrate is not currently available .
Propiedades
IUPAC Name |
4-pyridin-4-ylpyridine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h1-8H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRKHJXMBCYHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583419 | |
| Record name | 4,4'-Bipyridine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123333-55-1 | |
| Record name | 4,4'-Bipyridine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)









